molecular formula C8H4ClF3O B1294942 4-(Trifluoromethyl)benzoyl chloride CAS No. 329-15-7

4-(Trifluoromethyl)benzoyl chloride

Cat. No. B1294942
CAS RN: 329-15-7
M. Wt: 208.56 g/mol
InChI Key: OXZYBOLWRXENKT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Synthesis Analysis

4-(Trifluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)benzoyl chloride is C8H4ClF3O . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzoyl chloride is a liquid at 20°C . It has a refractive index of 1.476 at 20°C . Its boiling point is 188-190°C at normal pressure and 78-79°C at 16 mmHg . The density of 4-(Trifluoromethyl)benzoyl chloride is 1.404 g/mL at 25°C .

Scientific Research Applications

  • Intermediate in Drug Synthesis : Zhou Xiao-rui (2006) discussed the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its role as an important drug intermediate. This study illustrates the compound's utility in the pharmaceutical industry for developing various drugs (Zhou, 2006).

  • Polymer Modification for Enhanced Properties : Cy H. Fujimoto et al. (2018) investigated the post-polymerization reactions of Diels-Alder polyphenylene with 4-(trifluoromethyl)benzoyl chloride. The study found that using this compound increased the hydrophobicity of the polymer, suggesting its utility in modifying polymer properties (Fujimoto et al., 2018).

  • Cellulose Modification : Jinming Zhang et al. (2009) researched the synthesis of cellulose benzoates using 4-(trifluoromethyl)benzoyl chloride in an ionic liquid. This application is significant for the textile and paper industries, where cellulose modification is a key aspect (Zhang et al., 2009).

  • Development of Photosensitive Materials : J. Jaworska et al. (2017) conducted studies on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating their liquid-crystalline properties and potential for optical switching. This application is particularly relevant in the field of materials science for developing new photosensitive materials (Jaworska et al., 2017).

  • Synthesis of Functionalized Nanoparticles : Zhihong Yan et al. (2015) explored the use of 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles for extracting perfluorinated compounds from traditional Chinese medicine samples. This highlights its role in analytical chemistry and nanotechnology (Yan et al., 2015).

  • Friedel-Crafts Acylation Reactions : J. Ross and Jianliang Xiao (2002) described the use of 4-(trifluoromethyl)benzoyl chloride in Friedel-Crafts acylation reactions. This application is important in organic chemistry for the synthesis of various aromatic compounds (Ross & Xiao, 2002).

Safety And Hazards

4-(Trifluoromethyl)benzoyl chloride is classified as a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZYBOLWRXENKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059817
Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Trifluoromethyl)benzoyl chloride

CAS RN

329-15-7
Record name 4-(Trifluoromethyl)benzoyl chloride
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Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Record name 4-(Trifluoromethyl)benzoyl chloride
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Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-p-toluoyl chloride
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Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)benzoic acid (0.8 g, 4.2 mmol) dissolved in DCM (20 ml), cooled to 0° C. and added oxalyl chloride (0.8 g, 6.1 mmol). Catalytic amount of DMF was added to this mixture and stirred at rt for 30 mins. After 30 mins, DCM removed on rotavapour and co-distilled the residue two times with DCM to obtain 4-(trifluoromethyl)benzoyl chloride quantitatively. 2-Amino-5-bromophenol (0.71 g, 3.8 mmol) dissolved in DCM (20 ml) and added Pyridine (0.32 ml, 4.1 mmol) under nitrogen atmosphere. This mixture stirred at rt for 30 mins and added 4-(trifluoromethyl)benzoyl chloride (0.88 g, 4.2 mmol). After continuing stirring at rt for 15 mins, reaction mass diluted with water and extracted with DCM. DCM layer washed with aq. NaHCO3 and DCM removed on rotavapour to obtain the solid. Solid was triturated with Et2O and Petether mixture (4:1) to obtain the titled compound (0.6 g) as a yellow solid.
Quantity
0.8 g
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20 mL
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0.8 g
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Synthesis routes and methods II

Procedure details

Reaction of 4-trifluoromethylbenzoic acid with thionyl chloride affords 4-trifluoromethylbenzoyl chloride, which, on reaction with diethylamine, affords 4-trifluoro-methyl-N,N-diethylbenzamide. Following a procedure similar to that described in Preparation 5, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylamine-O-sulfonate affords 4-trifluoromethyl-2-aminosulfonyl-N,N-diethylbenzamide, which on heating in glacial acetic acid, affords 6-trifluoro-methylsaccharin.
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Synthesis routes and methods III

Procedure details

A stirred solution of 20.0 grams (0.105 mole) of 4-trifluoromethylbenzoic acid and four drops of dimethylformamide in 300 mL of methylene chloride was cooled to 0°-10° C., and 14.7 grams (0.116 mole) of oxalyl chloride was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 18 hours. The reaction mixture was then concentrated under reduced pressure, yielding 21.9 grams of 4-trifluoromethylbenzoyl chloride as a semi-solid. The reaction was repeated.
Quantity
20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
I Oktavianawati, N Ernawati… - … and Conservation of … - researchgate.net
… In this research, 4-trifluoromethyl benzoyl chloride was used to produce 1-(4-trifluoromethyl benzoyloxymethyl)-5-Fu. Reaction conditions on this organic synthesis also have been …
Number of citations: 2 www.researchgate.net
C Fujimoto, E Sorte, N Bell, C Poirier, EJ Park… - Polymer, 2018 - Elsevier
Post-polymerization reactions of Diels-Alder polyphenylene with ring-substituted benzoyl chloride derivatives using triflic acid as the catalyst, effected selective Friedel-Crafts acylation …
Number of citations: 4 www.sciencedirect.com
T Tai, M Yamashita, M Takeda, H Naito - Fluoride, 1986 - fluorideresearch.org
… In this study, we investigated LDso in 10 rats in the 2-and 4fluorophenol; 2-and 4-trifluoromethylbenzaldehyde; 2-and 4-trifluoromethylbenzoyl chloride; hexafluoroparaxylene and in 5 …
Number of citations: 1 www.fluorideresearch.org
KS Chow, E Khor - Carbohydrate polymers, 2002 - Elsevier
New fluorinated chitin derivatives have been synthesized and characterized. Fluorination of chitin was achieved by facile homogenous reaction of chitin solution with diethyl amino …
Number of citations: 51 www.sciencedirect.com
M Reuman, Z Hu, GH Kuo, X Li… - … Process Research & …, 2007 - ACS Publications
The preparation of the PPARα,δ agonist 2-methyl-2-(2-methyl-4-(3-(4-(trifluoromethyl)phenyl)[1,2,4]thiadiazol-5-ylmethoxy)phenoxy)propionic acid sodium salt (17) is described and …
Number of citations: 12 pubs.acs.org
N Dib, RD Falcone, L García-Río - The Journal of Organic …, 2020 - ACS Publications
In this work, two hydrolysis reactions were used as a probe to investigate the properties of reverse micelles (RMs) formed by the ionic liquid-surfactant 1-butyl-3-methylimidazolium 1,4-…
Number of citations: 3 pubs.acs.org
RC Sabapathy, RM Crooks - Langmuir, 2000 - ACS Publications
We report the synthesis of a trilayer organic thin film on Au prepared via vapor-phase coupling of surface-confined 11-mercaptoundecanoic acid (MUA), hexamethylenediamine (HMDA)…
Number of citations: 17 pubs.acs.org
H Tokuhisa, M Zhao, LA Baker, VT Phan… - Journal of the …, 1998 - ACS Publications
Single-component monolayers of dendrimers and two-component monolayers consisting of dendrimers and n-alkanethiols immobilized on Au substrates are described. Single-…
Number of citations: 316 pubs.acs.org
Z Yan, G Zhu, Y Cai, J Yuan, S Yao - Analytical Methods, 2015 - pubs.rsc.org
This paper demonstrates the preparation and application of 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs) as adsorbents for …
Number of citations: 8 pubs.rsc.org
I Shiina - Tetrahedron, 2004 - Elsevier
An efficient mixed-anhydride method for the synthesis of carboxylic esters and lactones using benzoic anhydride having electron withdrawing substituent(s) is developed by the …
Number of citations: 96 www.sciencedirect.com

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